An In-depth Technical Guide to 2',3'-Dimethyl-4'-methoxybutyrophenone: Synthesis, Properties, and Analysis
An In-depth Technical Guide to 2',3'-Dimethyl-4'-methoxybutyrophenone: Synthesis, Properties, and Analysis
Abstract
This technical guide provides a comprehensive overview of 2',3'-Dimethyl-4'-methoxybutyrophenone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. While specific data for this compound is not widely published, this document outlines its structural and physicochemical properties based on established chemical principles and data from closely related analogues. The core of this guide is a detailed exploration of a robust synthetic pathway via Friedel-Crafts acylation, including the underlying mechanism, a step-by-step experimental protocol, and methods for analytical characterization. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecule and its synthesis.
Chemical Identity and Structure
2',3'-Dimethyl-4'-methoxybutyrophenone is an aromatic ketone. The "butyrophenone" core indicates a phenyl ring attached to a carbonyl group, which is in turn bonded to a three-carbon chain (a butyryl group). The primes (') denote the positions on the phenyl ring.
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IUPAC Name: 1-(2,3-Dimethyl-4-methoxyphenyl)butan-1-one
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Molecular Formula: C₁₃H₁₈O₂
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Chemical Structure:
(A 2D rendering of the chemical structure would be placed here)
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 206.28 g/mol | Computed[1] |
| Appearance | White to off-white crystalline solid or oil | Estimated |
| Melting Point | Not available; likely a low-melting solid | Estimated |
| Boiling Point | > 250 °C (at atmospheric pressure) | Estimated |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | Estimated |
| Density | ~1.05 g/cm³ | Estimated |
Synthesis via Friedel-Crafts Acylation
The most direct and industrially scalable method for synthesizing 2',3'-Dimethyl-4'-methoxybutyrophenone is the Friedel-Crafts acylation of a corresponding substituted anisole.[2][3]
Mechanistic Rationale
The synthesis involves the electrophilic aromatic substitution reaction between 3,4-dimethylanisole (the nucleophilic arene) and butyryl chloride (the acylating agent).[4] The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).
The mechanism proceeds via three key steps:
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Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of butyryl chloride, making it a superior leaving group. This facilitates the formation of a highly electrophilic acylium ion (CH₃CH₂CH₂C=O⁺), which is resonance-stabilized.[2]
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Electrophilic Attack: The electron-rich 3,4-dimethylanisole ring acts as a nucleophile, attacking the acylium ion. The methoxy group is a powerful activating ortho-, para-director, while the methyl groups are weaker activating ortho-, para-directors. The acylation occurs at the C6 position (ortho to the methoxy group), which is the most sterically accessible and electronically activated position on the ring.
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Deprotonation and Aromaticity Restoration: The resulting arenium ion intermediate is deprotonated by the [AlCl₄]⁻ complex, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (though it remains complexed to the ketone product). An aqueous workup is required to liberate the final product.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of the target compound.
Caption: Synthesis and purification workflow for 2',3'-Dimethyl-4'-methoxybutyrophenone.
Detailed Synthesis Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions. A thorough risk assessment must be performed before execution.
Materials:
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3,4-Dimethylanisole (1.0 eq)
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Butyryl chloride (1.1 eq)[5]
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Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
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Dichloromethane (DCM), anhydrous
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Concentrated Hydrochloric Acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (Brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Ice
Procedure:
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Setup: To a flame-dried, three-neck 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq).
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Solvent Addition: Add anhydrous DCM to the flask via cannula, ensuring the flask is cooled in an ice bath (0 °C).
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Reagent Addition: Add butyryl chloride (1.1 eq) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 15 minutes. Allow the mixture to stir for an additional 20 minutes at 0 °C to pre-form the acylium ion complex.
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Arene Addition: Add a solution of 3,4-dimethylanisole (1.0 eq) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
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Quenching: In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring to decompose the aluminum complex.
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Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain the pure 2',3'-Dimethyl-4'-methoxybutyrophenone.
Analytical Characterization
To confirm the identity and purity of the synthesized product, the following analytical techniques are essential.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:
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Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling) in the range of δ 6.8-7.8 ppm, each integrating to 1H.
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Methoxy Group: A sharp singlet at approximately δ 3.8-3.9 ppm, integrating to 3H.
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Aromatic Methyl Groups: Two distinct singlets around δ 2.2-2.3 ppm, each integrating to 3H.
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Butyryl Chain Protons:
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A triplet around δ 2.9 ppm (2H), adjacent to the carbonyl group.
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A sextet around δ 1.7 ppm (2H).
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A triplet around δ 1.0 ppm (3H), the terminal methyl group.
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¹³C NMR Spectroscopy: The carbon spectrum should display 13 unique signals, including a characteristic ketone carbonyl signal downfield (~δ 195-205 ppm).
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Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm functional groups:
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C=O Stretch (Ketone): A strong, sharp absorption band around 1670-1690 cm⁻¹.[6]
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C-O Stretch (Aryl Ether): A strong band in the region of 1240-1260 cm⁻¹.
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Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 206.28. Common fragmentation patterns would include the loss of the propyl group (M-43) and the butyryl group (M-71), leading to a prominent peak for the substituted benzoyl cation.[7]
Potential Applications and Research Context
The butyrophenone chemical scaffold is a well-established pharmacophore in medicinal chemistry. While specific applications for 2',3'-Dimethyl-4'-methoxybutyrophenone are not documented, its structure suggests potential utility in several areas:
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Drug Discovery Intermediate: It can serve as a key building block for the synthesis of more complex molecules. The ketone functionality is a versatile handle for further chemical transformations, such as reduction, oximation, or alpha-halogenation.
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Antipsychotic Research: The related compound haloperidol is a butyrophenone derivative. This structural class is known for its activity at dopamine receptors, suggesting that novel derivatives could be explored for applications in neuropsychiatric disorders.[8]
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Material Science: Aromatic ketones are sometimes used as photoinitiators or as building blocks for specialized polymers.
Safety and Handling
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General: 2',3'-Dimethyl-4'-methoxybutyrophenone should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat).
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Precursors: The synthesis involves hazardous materials. Butyryl chloride is corrosive and lachrymatory. Aluminum chloride reacts violently with water and is corrosive. All manipulations should be performed in a well-ventilated chemical fume hood.[5]
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Toxicity: No specific toxicity data is available. Compounds of this class should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.
Conclusion
2',3'-Dimethyl-4'-methoxybutyrophenone is a specifically substituted aromatic ketone that can be reliably synthesized through the well-established Friedel-Crafts acylation reaction. This guide provides the foundational knowledge for its preparation, from the mechanistic principles to a detailed experimental protocol and analytical confirmation. Its structural similarity to compounds with known biological activity makes it a molecule of interest for further investigation and development in synthetic and pharmaceutical research.
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